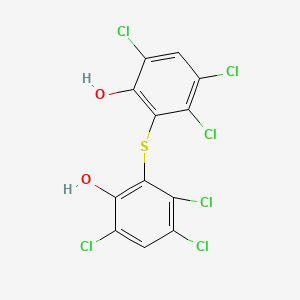
6,6'-Thiobis(2,4,5-trichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Thiobis(2,4,5-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms attached to the phenol ring and a sulfur atom linking two phenol units. This compound is known for its antimicrobial properties and has been used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Thiobis(2,4,5-trichlorophenol) typically involves the chlorination of phenol followed by the introduction of a sulfur linkage. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperature and pressure to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
In industrial settings, the production of 6,6’-Thiobis(2,4,5-trichlorophenol) is carried out in large-scale reactors where the chlorination and sulfur linkage formation are optimized for high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and improve the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Thiobis(2,4,5-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur linkage, resulting in the formation of individual chlorophenol units.
Substitution: The chlorine atoms on the phenol rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6’-Thiobis(2,4,5-trichlorophenol) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: Research has explored its potential use as an antiseptic and disinfectant due to its ability to inhibit the growth of bacteria and fungi.
Industry: It is employed in the formulation of pesticides, fungicides, and wood preservatives to protect against microbial degradation.
Mechanism of Action
The antimicrobial activity of 6,6’-Thiobis(2,4,5-trichlorophenol) is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The molecular targets include membrane proteins and enzymes involved in maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A chlorinated phenol with similar antimicrobial properties but lacks the sulfur linkage.
Pentachlorophenol: Another chlorophenol used as a pesticide and wood preservative, known for its higher toxicity.
2,4-Dichlorophenol: A less chlorinated phenol with lower antimicrobial activity compared to 6,6’-Thiobis(2,4,5-trichlorophenol).
Uniqueness
6,6’-Thiobis(2,4,5-trichlorophenol) is unique due to the presence of the sulfur linkage, which enhances its antimicrobial properties and makes it more effective in certain applications compared to other chlorophenols. The sulfur atom also contributes to its distinct chemical reactivity and potential for forming various derivatives.
Properties
Molecular Formula |
C12H4Cl6O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H4Cl6O2S/c13-3-1-5(15)9(19)11(7(3)17)21-12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |
InChI Key |
FLBPYLKSSDOEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)SC2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















